Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate
Description
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a heterocyclic compound featuring a tetrahydroimidazo[1,2-a]pyrazine core. Key structural attributes include:
- Position 2: A branched 3-methylbutan-2-yl (pentyl) substituent, enhancing lipophilicity.
- Position 7: A benzyl ester (-COOBn) group, influencing stability and bioavailability.
- Core Saturation: The 5H,6H,7H,8H designation indicates a partially hydrogenated imidazo[1,2-a]pyrazine ring, reducing aromaticity compared to unsaturated analogs.
Properties
Molecular Formula |
C20H27N3O3 |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
InChI |
InChI=1S/C20H27N3O3/c1-14(2)15(3)19-17(12-24)23-10-9-22(11-18(23)21-19)20(25)26-13-16-7-5-4-6-8-16/h4-8,14-15,24H,9-13H2,1-3H3 |
InChI Key |
XIGMWWPLPGTTMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)C1=C(N2CCN(CC2=N1)C(=O)OCC3=CC=CC=C3)CO |
Origin of Product |
United States |
Preparation Methods
Hydroxymethyl Group Introduction
The hydroxymethyl group at position 3 is introduced via:
- Formylation of the imidazo ring using paraformaldehyde, followed by reduction with sodium borohydride (NaBH₄).
- Direct incorporation via a hydroxymethyl-containing building block during cyclization.
Benzyl Ester Formation
The carboxylate group at position 7 is protected as a benzyl ester using benzyl chloroformate (Cbz-Cl) in the presence of triethylamine (TEA) in dichloromethane (DCM).
Key Reaction Conditions
Purification and Characterization
- Purification : Reverse-phase HPLC or silica gel column chromatography (ethyl acetate/hexanes).
- Characterization :
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the substituent introduced, such as alkylated or acylated derivatives.
Scientific Research Applications
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Position 3 Modifications
- Aminomethyl Analog (CAS 2059944-24-8): Substituent: 3-(Aminomethyl) instead of 3-(hydroxymethyl). Molecular Formula: C19H26N4O2 (vs. target compound’s formula, inferred as ~C19H25N3O3). Relevance: Enhanced interaction with biological targets via hydrogen bonding or ionic interactions .
- Chloromethyl Analog (CAS 2060043-48-1): Substituent: 3-(Chloromethyl) instead of 3-(hydroxymethyl). Molecular Formula: C16H16ClF2N3O2 (vs. target compound). Relevance: Useful for further functionalization (e.g., nucleophilic substitution) .
Position 2 Modifications
Difluoromethyl Analog (CAS 2059948-92-2):
2-Methylpropyl (Isobutyl) Analog (CAS 2059944-24-8):
Heterocycle Core Variations
Imidazo[1,2-a]Pyridine Core (CAS 2060043-71-0):
- Unsaturated Imidazo[1,2-a]Pyrazin-3-one (CAS 646995-93-9): Structure: 7-Benzyl-2-methylimidazo[1,2-a]pyrazin-3(7H)-one. Key Difference: Non-hydrogenated core with a ketone at position 3. Molecular Formula: C14H13N3O (MW: 239.28) .
Ester Group Variations
- Ethyl Ester Analog (CAS 2060043-71-0):
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis methods, and implications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 357.4 g/mol. The compound features a unique imidazo[1,2-a]pyrazine core structure that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C20H27N3O3 |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazine-7-carboxylate |
| InChI Key | XIGMWWPLPGTTMG-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Imidazo[1,2-a]pyrazine Core : Cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Benzyl Group : Achieved through nucleophilic substitution reactions.
- Addition of the Hydroxymethyl Group : Utilization of formaldehyde in hydroxymethylation reactions.
Antimicrobial Properties
Research indicates that compounds similar to Benzyl 3-(hydroxymethyl)-2-(3-methylbutan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine derivatives exhibit notable antimicrobial activity. For example:
- Inhibition of Bacterial Growth : Studies have shown that pyrazine derivatives can inhibit the growth of various bacterial strains including Enterococcus faecalis and other pathogens .
Anticancer Activity
Several studies have highlighted the potential anticancer properties of imidazo[1,2-a]pyrazines:
- Cell Proliferation Inhibition : Some derivatives demonstrated significant antiproliferative effects on mammalian cells by inhibiting topoisomerase II activity .
The mechanism by which this compound exerts its biological effects is linked to its interaction with specific molecular targets such as enzymes and receptors. The binding affinity and modulation of these targets can lead to various therapeutic outcomes.
Case Studies
- Study on Anticancer Effects : A series of imidazo[1,2-a]pyrazine derivatives were evaluated for their anticancer activity against human cancer cell lines. The results indicated that certain substitutions enhanced their efficacy against specific cancer types .
- Antimicrobial Evaluation : Research on related pyrazine derivatives showed promising results in inhibiting bacterial growth at concentrations between 25 and 50 µg/ml compared to standard antibiotics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
